ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thiochromeno[4,3-b]pyran derivatives This compound is characterized by its unique structure, which includes a thiochromene ring fused with a pyran ring, and functional groups such as an amino group, a chlorophenyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiochromene Ring: The initial step involves the synthesis of the thiochromene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyran Ring: The next step involves the formation of the pyran ring, which is typically achieved through a cyclization reaction involving a suitable diene and a dienophile.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Condensation: The ester group can undergo condensation reactions to form larger molecules or polymers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols
Condensation Reagents: Acid chlorides, anhydrides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
These compounds share structural similarities but differ in the specific substituents and functional groups, which can influence their chemical reactivity and biological activities
Properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25/h3-10,15H,2,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXBSOGIWNYURA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)SC4=CC=CC=C42)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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